Product packaging for 2-Chloro-6-nitroquinoxaline(Cat. No.:CAS No. 6272-25-9)

2-Chloro-6-nitroquinoxaline

Cat. No.: B188090
CAS No.: 6272-25-9
M. Wt: 209.59 g/mol
InChI Key: QVWIAHPYYLBQFI-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Chemistry in Drug Discovery and Materials Science

Heterocyclic chemistry is a cornerstone of modern science, with profound implications for both drug discovery and materials science. numberanalytics.com Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are ubiquitous in nature and play a vital role in numerous biological processes. numberanalytics.com In the realm of medicinal chemistry, these compounds are of immense interest due to their structural diversity and ability to interact with a wide array of biological targets. rroij.comijsrtjournal.com Over 85% of all biologically active chemical entities contain a heterocyclic ring, a testament to their central role in drug design. nih.gov The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, allowing for the fine-tuning of characteristics such as solubility, lipophilicity, and polarity. nih.govopenaccessjournals.com This adaptability is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. rroij.com

In materials science, heterocyclic compounds are instrumental in the development of novel materials with tailored properties. numberanalytics.comopenaccessjournals.com Their unique electronic and steric characteristics, influenced by the heteroatoms within their structure, make them essential building blocks for functional organic materials, polymers, and electronic devices. numberanalytics.comopenaccessjournals.com For instance, the development of advanced materials like organic light-emitting diodes (OLEDs) and conducting polymers often relies on the specific properties conferred by heterocyclic structures. numberanalytics.com The versatility of these compounds allows chemists to synthesize new materials with specific functionalities, contributing to advancements in technology and energy storage. numberanalytics.comopenaccessjournals.com

Overview of Quinoxaline (B1680401) Derivatives as Versatile Chemical Entities

Among the vast family of heterocyclic compounds, quinoxaline derivatives hold a prominent position as versatile chemical entities in both medicinal chemistry and materials science. ingentaconnect.comfarmaceut.org Structurally, quinoxalines feature a fused benzene (B151609) and pyrazine (B50134) ring system, a bicyclic aromatic structure with two nitrogen atoms. cymitquimica.comnih.gov This arrangement confers a unique set of properties, making them attractive scaffolds for the development of new therapeutic agents and functional materials. ingentaconnect.comnih.gov

In the field of drug discovery, quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. ingentaconnect.comnih.gov Their planar aromatic structure is considered a "privileged scaffold" as it can interact with various biological targets. farmaceut.orgnih.gov The versatility of the quinoxaline core allows for extensive functionalization, enabling chemists to synthesize large libraries of derivatives and study their structure-activity relationships (SAR). nih.gov This has led to the identification of numerous quinoxaline-based compounds with potential therapeutic applications against a range of diseases, including cancer and viral infections. farmaceut.orgnih.gov

The utility of quinoxaline derivatives extends to their role as crucial intermediates in organic synthesis. rsc.org They serve as versatile building blocks for the creation of more complex heterocyclic systems. rsc.org The reactivity of the quinoxaline ring can be modulated by the introduction of various functional groups, facilitating a wide range of chemical transformations. This has made them invaluable tools for synthetic chemists in the construction of novel molecular architectures with desired properties. rsc.org

Research Focus on 2-Chloro-6-nitroquinoxaline as a Key Building Block for Advanced Synthesis and Applications

Within the diverse class of quinoxaline derivatives, this compound has emerged as a particularly important building block in advanced organic synthesis. cymitquimica.comnih.gov This compound is characterized by a quinoxaline core substituted with a chlorine atom at the 2-position and a nitro group at the 6-position. cymitquimica.com These specific substitutions create a molecule with distinct reactive sites, making it a highly versatile precursor for the synthesis of a wide range of functionalized quinoxaline derivatives. cymitquimica.com

The presence of the electron-withdrawing nitro group and the labile chlorine atom significantly influences the chemical reactivity of the molecule. cymitquimica.com The chlorine atom at the 2-position is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups at this position. This reactivity is a key feature that researchers exploit to build more complex molecular structures. nih.gov For example, it can be readily displaced by amines, thiols, and other nucleophiles to generate a library of new compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4ClN3O2 B188090 2-Chloro-6-nitroquinoxaline CAS No. 6272-25-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-nitroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2/c9-8-4-10-7-3-5(12(13)14)1-2-6(7)11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWIAHPYYLBQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30284477
Record name 2-chloro-6-nitroquinoxaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6272-25-9
Record name 6272-25-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37404
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-6-nitroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Chloro 6 Nitroquinoxaline and Its Analogs

Regioselective Synthesis Strategies for Chloro- and Nitro-Substituted Quinoxalines

The precise placement of chloro and nitro groups on the quinoxaline (B1680401) scaffold is paramount for tuning the molecule's properties and reactivity. Regioselective synthesis ensures the desired isomers are produced with high selectivity, which is crucial for their application in various fields.

Multi-Step Synthesis from Quinoxalinol Precursors

A common and effective route to 2-Chloro-6-nitroquinoxaline involves a multi-step sequence starting from commercially available 2-quinoxalinol. researchgate.net This method provides a high degree of control over the regiochemistry of the substituents.

The synthesis begins with the electrophilic nitration of 2-quinoxalinol. Under weakly acidic conditions, the nitration of 2-quinoxalinol (11) preferentially occurs at the 7-position to yield 7-nitroquinoxalin-2-ol (12). researchgate.net To obtain the 6-nitro isomer, a different precursor is often necessary. For instance, nitration of certain quinoxaline derivatives can be achieved using potassium nitrate (B79036) in sulfuric acid to produce 6-nitroquinoxaline (B1294896) derivatives. researchgate.net

Following nitration, the next key step is the chlorination of the nitroquinoxalinol intermediate. This is typically accomplished by refluxing the compound with phosphoryl chloride (POCl₃), sometimes in the presence of phosphorus pentachloride (PCl₅), to convert the hydroxyl group into a chlorine atom, yielding the target this compound. researchgate.netchemicalbook.com

Table 1: Multi-Step Synthesis of 2-Chloro-7-nitroquinoxaline
StepReactantReagent(s)ProductKey Transformation
12-QuinoxalinolNitrating agent7-Nitroquinoxalin-2-olElectrophilic Nitration
27-Nitroquinoxalin-2-olPOCl₃2-Chloro-7-nitroquinoxalineChlorination

This table illustrates a representative multi-step synthesis. The synthesis of the 6-nitro isomer follows a similar pathway with appropriately substituted precursors.

Cyclocondensation Reactions with 1,2-Arylenediamines and Dicarbonyl Derivatives

The most fundamental and widely used method for constructing the quinoxaline core is the cyclocondensation reaction between a 1,2-arylenediamine and a 1,2-dicarbonyl compound. ijirt.orgsapub.orgsapub.org This approach allows for the introduction of various substituents onto the quinoxaline ring system by choosing appropriately substituted starting materials.

To synthesize a nitro-substituted quinoxaline, a nitro-substituted o-phenylenediamine (B120857) is typically condensed with a suitable 1,2-dicarbonyl compound. The reaction is often carried out in solvents like ethanol (B145695) or acetic acid and can be catalyzed by acids. sapub.org For instance, the reaction of a nitro-o-phenylenediamine with glyoxal (B1671930) would yield a nitroquinoxaline. The subsequent chlorination of the resulting quinoxaline, if a hydroxyl group is present at the 2-position, can then be performed.

The versatility of this method is a significant advantage, as a wide array of substituted 1,2-arylenediamines and 1,2-dicarbonyl compounds are commercially available or can be readily synthesized. d-nb.info This allows for the preparation of a diverse library of quinoxaline derivatives.

Modern Catalytic Approaches in Quinoxaline Synthesis

Recent advancements in catalysis have provided more efficient and selective methods for quinoxaline synthesis. These modern approaches often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods.

Transition Metal-Based Catalysis

Transition metal catalysts, including those based on palladium, copper, iron, and nickel, have been instrumental in developing novel synthetic routes to quinoxalines. rsc.orgrsc.orgnih.govuned.es These catalysts can facilitate a variety of transformations, including cross-coupling reactions and dehydrogenative coupling reactions. rsc.orgnih.gov

For example, nickel-catalyzed dehydrogenative coupling reactions have been developed for the synthesis of quinoxalines from 1,2-diamines and vicinal diols. rsc.org Similarly, cobalt-catalyzed reactions can be used to synthesize substituted quinoxalines from 2-nitroanilines and vicinal diols. rsc.org These methods often proceed through the in-situ generation of a 1,2-dicarbonyl intermediate from the diol. Transition metal-doped carbon aerogels have also emerged as active and selective catalysts for quinoxaline synthesis. uned.es

Chloroquinoxalines are valuable substrates in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the chloro-position. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Quinoxaline Synthesis
Catalyst SystemReactantsProductReaction Type
Mn–pincer complex1,2-phenylenediamines, vicinal diolsSubstituted quinoxalinesDehydrogenative coupling
Ni(II)/1,10-phenanthroline1,2-phenylenediamines, ethylene (B1197577) glycolQuinoxalinesDehydrogenative coupling
Co(II)-catalyst2-nitroanilines, vicinal diolsSubstituted quinoxalinesTransfer hydrogenation/condensation
Pd, Cu, Fe, Nb catalystsChloroquinoxalines, various coupling partnersFunctionalized quinoxalinesCross-coupling reactions

Gold(I)-Mediated Cascade Reactions for Pyrrolo[1,2-a]quinoxalines

Gold catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems. Gold(I) catalysts are particularly effective in mediating cascade reactions, which allow for the formation of multiple bonds in a single operation. acs.orgnih.gov

An efficient tandem process involving hydroamination and hydroarylation has been developed using a gold(I) catalyst for the synthesis of substituted pyrrolo[1,2-a]quinoxalines. acs.orgnih.govacs.org This reaction occurs between pyrrole-substituted anilines and alkynes in toluene (B28343) at elevated temperatures, affording the products in moderate to excellent yields. acs.orgacs.org The proposed mechanism involves an intermolecular C-N bond formation followed by an intramolecular nucleophilic reaction. acs.orgnih.govacs.org

While this method directly produces pyrrolo[1,2-a]quinoxalines, the principles of gold-catalyzed cascade reactions can be adapted for the synthesis of other quinoxaline derivatives. researchgate.net These reactions highlight the potential for developing highly efficient and atom-economical synthetic routes.

Green Chemistry Principles and Cost-Effective Methods in Quinoxaline Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of quinoxalines. ijirt.orgresearchgate.net These approaches focus on using environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. ijirt.orgnih.gov

Several green synthetic protocols have been developed for quinoxaline synthesis, including the use of:

Green Solvents: Water and polyethylene (B3416737) glycol (PEG) have been employed as environmentally friendly reaction media. researchgate.netripublication.com

Reusable Catalysts: Heterogeneous catalysts, such as silica-supported dodecatungstophosphoric acid and nano-catalysts, can be easily recovered and reused, reducing waste and cost. researchgate.netrsc.org

Microwave and Ultrasound Irradiation: These energy-efficient techniques can significantly reduce reaction times and improve yields. ijirt.orgudayton.edu

Catalyst-Free Conditions: In some cases, the condensation of 1,2-diamines and 1,2-dicarbonyls can be achieved in water without the need for a catalyst. researchgate.net

Cost-effective methods are also a key consideration. The use of inexpensive and readily available starting materials and catalysts, such as phenol (B47542) or cerium(IV) ammonium (B1175870) nitrate, contributes to the economic viability of quinoxaline synthesis. sapub.orgnih.gov The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, further enhances the efficiency and cost-effectiveness of these processes. rsc.org

Isocyanide-Based Multicomponent Reactions (MCRs) for Quinoxaline Diversity

Isocyanide-based multicomponent reactions (I-MCRs) have emerged as a powerful tool for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. researchgate.netfrontiersin.org These reactions offer high atom economy and procedural simplicity, making them highly attractive for the generation of molecular libraries of structurally diverse quinoxalines. researchgate.net

One notable example is a novel three-component reaction that utilizes o-phenylenediamines, aldehydes, and p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base to yield substituted quinoxaline derivatives in very good yields. thieme-connect.com This method provides a straightforward route to the quinoxaline core. Another innovative isocyanide-based three-component reaction proceeds through a zwitterionic intermediate, further expanding the diversity of accessible quinoxaline structures. nih.gov The versatility of I-MCRs, such as the well-known Ugi and Passerini reactions, has been widely exploited in the synthesis of various heterocyclic compounds, including those with potential pharmaceutical applications. researchgate.netresearchgate.net The ability to systematically vary the starting components—amine, carbonyl compound, isocyanide, and carboxylic acid in the case of the Ugi reaction—allows for the creation of a vast array of quinoxaline analogs with different substitution patterns. researchgate.net

The application of these MCRs is significant for producing complex, bioactive molecules and potential pharmaceuticals. researchgate.net For instance, the synthesis of pyrano-pyrido-quinoxaline derivatives has been successfully achieved through a three-component reaction of isocyanides, dialkyl acetylenedicarboxylates, and pyrido[1,2-a]quinoxaline-triones. researchgate.net

Below is a table summarizing representative isocyanide-based MCRs for quinoxaline synthesis:

Reaction Name/Type Key Reactants Resulting Quinoxaline Derivative Reference
TosMIC-Based MCRo-Phenylenediamines, Aldehydes, p-Toluenesulfonylmethyl isocyanide (TosMIC)Substituted Quinoxalines thieme-connect.com
Isocyanide Heterodimerization-Triggered Three-Component ReactionIsocyanide, other electrophilic componentsDiverse Quinoxalines via a zwitterionic intermediate nih.gov
Ugi Four-Component Reaction (Ugi-4CR)Amine, Aldehyde/Ketone, Isocyanide, Carboxylic Acidα-Acetamido carboxamide derivatives which can be precursors to quinoxalines researchgate.net
Pyrano-pyrido-quinoxaline SynthesisIsocyanides, Dialkyl acetylenedicarboxylates, Pyrido[1,2-a]quinoxaline-trionesPyrano-pyrido-quinoxaline derivatives researchgate.net

Phase Transfer Catalysis in the Synthesis of Quinoxaline-2,3-dione Derivatives

Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. This methodology has been effectively applied to the synthesis of quinoxaline-2,3-dione derivatives, which are important precursors and analogs of various biologically active compounds. imist.ma

The alkylation of quinoxaline-2,3-diones is a common transformation where PTC has proven to be highly effective. imist.ma For example, the synthesis of 6-chloroquinoxaline-2,3(1H, 4H)-dione and 6-nitroquinoxaline-2,3(1H, 4H)-dione can be achieved, followed by N-alkylation under PTC conditions to yield a variety of substituted derivatives. imist.ma Research has demonstrated that the monoalkylation of quinoxaline-2,3-dione derivatives under PTC conditions can be regioselective. tandfonline.com

A variety of phase transfer catalysts have been employed in these syntheses. Benzyl triethylammonium (B8662869) chloride (BTBA) has been used to facilitate the synthesis of N-substituted quinoxaline derivatives. rsc.org Another commonly used catalyst is tetrabutylammonium (B224687) hydrogensulfate, which, in the presence of a base like potassium carbonate, enables the bis-alkylation of compounds like ethyl isocyanoacetate with haloalkyl-substituted quinoxalines, such as 6,7-bis(bromomethyl)quinoxaline. acs.org

The table below details examples of phase transfer catalysis in the synthesis of quinoxaline-2,3-dione derivatives:

Starting Material Phase Transfer Catalyst Base Reactant Product Reference
6-chloroquinoxaline-2,3(1H, 4H)-dioneNot specifiedNot specifiedAlkylating agentsN-alkylated 6-chloroquinoxaline-2,3-diones imist.ma
6-nitroquinoxaline-2,3(1H, 4H)-dioneNot specifiedNot specifiedAlkylating agentsN-alkylated 6-nitroquinoxaline-2,3-diones imist.ma
Quinoxaline-2,3-dione derivativeNot specifiedNot specifiedAlkylating agentsMono- and dialkylated adducts tandfonline.com
Substituted quinoxaline precursorBenzyl triethylammonium chloride (BTBA)Potassium bicarbonateNot specifiedN-(4-methoxyphenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide rsc.org
Ethyl isocyanoacetateTetrabutylammonium hydrogensulfatePotassium carbonate6,7-bis(bromomethyl)quinoxalineIndan-based α-amino acid derivative with a quinoxaline moiety acs.org

Reactivity and Mechanistic Investigations of 2 Chloro 6 Nitroquinoxaline

Nucleophilic Substitution Reactions on the Quinoxaline (B1680401) Coreresearchgate.netthieme-connect.de

The quinoxaline ring, being an electron-deficient heteroaromatic system, is predisposed to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group. cymitquimica.comalchempharmtech.com The primary sites for nucleophilic attack on 2-Chloro-6-nitroquinoxaline are the carbon atoms bearing the chloro and nitro groups. The course of the reaction—specifically which group is displaced—is a subject of detailed mechanistic investigation and depends heavily on the nature of the nucleophile and the reaction conditions. researchgate.netresearchgate.net

Substitution of the Chloro Groupcymitquimica.combenchchem.com

The chlorine atom at the C2 position of this compound is an excellent leaving group and is readily displaced by a variety of nucleophiles. This reactivity is a cornerstone of its utility as a synthetic intermediate. The electron-deficient nature of the pyrazine (B50134) ring of the quinoxaline system makes the C2 position highly electrophilic and susceptible to attack.

Research has demonstrated the successful substitution of the chloro group with amines, thiols, and alkoxides. For instance, in reactions analogous to those of 2,3-dichloro-6-nitroquinoxaline (B1269935), primary and secondary amines can be introduced at the C2 position. rsc.org These reactions typically proceed under mild conditions, often in a polar solvent. The resulting 2-amino-6-nitroquinoxaline (B47194) derivatives are valuable precursors for more complex molecular architectures. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to substitute the chloro group with alkynyl moieties, showcasing its versatility in forming new carbon-carbon bonds. researchgate.net

NucleophileReagent/ConditionsProduct TypeReference
AminesBenzylamine, CaCO₃, DCM2-(Alkylamino)-6-nitroquinoxaline rsc.org
ThiolsThiophenolates2-(Arylthio)-6-nitroquinoxaline
AlkoxidesSodium Methoxide (B1231860)2-Methoxy-6-nitroquinoxaline
OrganometallicsPhenylacetylene, Pd(PPh₃)₄2-(Phenylethynyl)-6-nitroquinoxaline researchgate.net

This table presents examples of nucleophilic substitution of the chloro group based on the reactivity of similar quinoxaline systems.

Selective Nitro Group Displacementclockss.org

While the displacement of a halide is more common in nucleophilic aromatic substitution, under certain circumstances, the nitro group of a nitrohaloaromatic compound can act as the leaving group. In the quinoxaline series, this unusual reactivity has been observed, representing a significant deviation from the behavior of many simple ortho-chloronitroaromatics. researchgate.net

Studies on isomeric systems like 2-chloro-3-nitroquinoxaline and 5-chloro-6-nitroquinoxaline (B14318674) have shown that nucleophiles such as piperidine, methoxide ions, and thiophenolates can selectively displace the nitro group. researchgate.netresearchgate.net This chemoselectivity reversal is attributed to the specific electronic properties of the quinoxaline nucleus. It has been proposed that the π-bond character between the carbon bearing the chloro group and the carbon bearing the nitro group influences the activation of the respective leaving groups. researchgate.net For neutral nucleophiles like amines, stabilizing interactions within the reaction intermediate (σ-complex) between the negatively charged nitro group and the ammonium (B1175870) moiety may also play a crucial role in favoring nitro group displacement. researchgate.netresearchgate.net In one reported case, 6,7-dinitroquinoxaline (B13786777) reacted with hydrogen chloride in DMF to yield 6-chloro-7-nitroquinoxaline, demonstrating a direct displacement of a nitro group. clockss.org

NucleophileSubstrateConditionsProductObservationReference
Piperidine2-Chloro-3-nitroquinoxaline-2-Piperidino-3-nitroquinoxalineSelective substitution of the nitro group. researchgate.net
Methoxide ion5-Chloro-6-nitroquinoxaline-5-Methoxy-6-nitroquinoxalineMajor product (95%) from nitro group displacement. researchgate.net
Chloride ion6,7-DinitroquinoxalineDry HCl in DMF, 85°C6-Chloro-7-nitroquinoxalineDirect displacement of one nitro group by chloride. clockss.org

This table illustrates the selective displacement of the nitro group in related chloro-nitroquinoxaline systems.

Chemoselectivity and Regioselectivity Studies in Nucleophilic Aromatic Substitutionresearchgate.net

The presence of two distinct leaving groups (chloro and nitro) on the this compound scaffold makes it an excellent model for studying chemoselectivity in SNAr reactions. The choice of which group is substituted is a delicate balance of electronics, sterics, and reaction conditions. As discussed, while chloro group substitution is generally favored, nitro group displacement is a competing and sometimes dominant pathway. researchgate.net

Regioselectivity becomes a key consideration when additional reactive sites are present, as in the case of dichloronitroquinoxalines. For example, in 2,3-dichloro-6-nitroquinoxaline, nucleophilic attack occurs sequentially, typically at the C2 and then the C3 position, allowing for the controlled introduction of two different nucleophiles. Theoretical studies on related heterocyclic systems, such as dichloroquinazolines, have utilized DFT calculations to analyze the Lowest Unoccupied Molecular Orbital (LUMO) coefficients of the electrophilic carbon centers. nih.gov Such analyses reveal that the site most susceptible to nucleophilic attack corresponds to the carbon atom with the higher LUMO coefficient and lower activation energy for the formation of the Meisenheimer complex. nih.govwuxiapptec.com These computational approaches provide a powerful tool for predicting and rationalizing the regioselectivity observed in the substitution reactions of complex quinoxalines.

Electrophilic Aromatic Substitution Reactions (e.g., Nitration)cymitquimica.comlkouniv.ac.in

The quinoxaline ring system is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms. This deficiency is further exacerbated by the strongly electron-withdrawing nitro group at the C6 position. Consequently, electrophilic aromatic substitution (EAS) reactions on the this compound ring are generally difficult to achieve. lkouniv.ac.in The deactivated ring is highly resistant to attack by most electrophiles under standard conditions. pdx.edu

The synthesis of this compound itself provides insight into the nitration of the quinoxaline system. It is typically prepared not by nitrating 2-chloroquinoxaline, but by first nitrating a more activated precursor, such as 2-quinoxalinol. nih.gov In this synthesis, the hydroxyl group at the C2 position activates the ring, directing the incoming nitro group to the C6 position. nih.gov The resulting 6-nitroquinoxalin-2-ol is then converted to this compound via chlorination with reagents like phosphorus oxychloride (POCl₃). nih.gov

While direct EAS on this compound is challenging, studies on other quinoxaline derivatives have shown that nitration is possible using highly reactive nitrating agents, such as nitronium tetrafluoroborate (B81430) (NO₂⁺BF₄⁻), on various functionalized quinoxalines. brunel.ac.uk If such a reaction were to occur on this compound, the directing effects of the existing substituents would need to be considered. The nitro group is a strong deactivator and meta-director, while the chloro group is a deactivator but ortho-, para-director. The pyrazine ring itself strongly deactivates the benzenoid ring, particularly at positions 5 and 8. Predicting the outcome of such a reaction would be complex.

Reduction and Oxidation Reactions of the Quinoxaline System

Reduction

The most prominent reduction reaction involving this compound is the conversion of the nitro group to a primary amine, yielding 2-chloro-6-aminoquinoxaline. This transformation is crucial for the synthesis of a wide range of biologically active molecules. A variety of reducing agents can accomplish this, and the choice of reagent can be critical for achieving selectivity, especially in the presence of other reducible functional groups like the chloro substituent. nowgonggirlscollege.co.in

Catalytic hydrogenation using palladium on carbon (H₂/Pd-C) is a common and effective method. commonorganicchemistry.com However, a significant drawback is its potential to cause dehalogenation (replacement of the chlorine atom with hydrogen). To avoid this, alternative catalysts like Raney nickel are often employed. commonorganicchemistry.com Chemical reductants also provide mild and selective options. Reagents such as tin(II) chloride (SnCl₂), iron (Fe), or zinc (Zn) in acidic media are widely used to reduce aromatic nitro groups chemoselectively without affecting aryl halides. commonorganicchemistry.com

Reagent SystemKey CharacteristicsPotential Side ReactionsReference
H₂ / Pd-CHighly efficient for aromatic and aliphatic nitro groups.Can cause dehalogenation of the C-Cl bond. commonorganicchemistry.com
H₂ / Raney NickelEffective for nitro groups; less prone to cause dehalogenation of aryl chlorides.- commonorganicchemistry.com
SnCl₂ / HClMild method, highly selective for nitro groups in the presence of other reducible groups.- commonorganicchemistry.com
Fe / Acetic AcidMild and selective method.- commonorganicchemistry.com
Na₂S₂O₄ (Sodium Dithionite)Can be used for selective reductions.- clockss.org

This table summarizes common reagents for the reduction of the nitro group and their characteristics.

Oxidation

Oxidation of the electron-poor this compound system is less common than reduction. The primary sites for oxidation are the nitrogen atoms of the pyrazine ring, which can be converted to their corresponding N-oxides. The formation of quinoxaline N-oxides is a known transformation for various quinoxaline derivatives. researchgate.net Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) have been successfully used to oxidize 6-nitroquinoxaline (B1294896) to its N-oxide. researchgate.netresearchgate.net The nitro group directs the oxidation preferentially to the N1 atom. researchgate.net The resulting N-oxides are not just derivatives but possess unique redox reactivity that can be exploited in further synthetic transformations or for modulating biological activity. researchgate.net

Intramolecular Cyclization and Rearrangement Pathways

Intramolecular Cyclization

Derivatives of this compound can be designed to undergo intramolecular cyclization, leading to the formation of novel polycyclic heterocyclic systems. This typically requires the initial substitution of the chloro group at C2 with a side chain containing a nucleophilic moiety. sapub.org

For example, if the chloro group is replaced by an amine bearing a secondary functional group (e.g., a hydroxyl or carboxyl group) at an appropriate position, this group could potentially cyclize onto another part of the molecule. A common strategy involves the formation of a new ring by attacking a carbon atom on the quinoxaline core or by interacting with the nitro group. Such cyclization reactions are powerful tools for building molecular complexity. An electrochemical strategy involving tandem azidation and intramolecular cyclization has been developed for synthesizing the quinoxaline core itself, highlighting the propensity of appropriately substituted precursors to form cyclic structures. rsc.org

Rearrangement Pathways

Rearrangement reactions involving the this compound skeleton are not widely reported, but possibilities can be inferred from general organic principles. solubilityofthings.combyjus.com Rearrangements often proceed through high-energy intermediates like carbocations or nitrenes. solubilityofthings.com

For example, the reduction of the nitro group can sometimes lead to intermediates that undergo rearrangement. A Hofmann or Curtius-type rearrangement could be envisioned if the C6 position were converted to a primary amide or an acyl azide, respectively. byjus.com These reactions would proceed via a nitrene intermediate to yield an amine through an isocyanate.

Furthermore, reactions involving the N-oxide derivatives of quinoxalines can lead to rearrangements. The Meisenheimer reaction, for instance, involves the treatment of an N-oxide with phosphorus oxychloride, which can lead to the introduction of a chlorine atom onto the ring, sometimes accompanied by rearrangement. researchgate.net While these pathways are speculative for this compound itself, they represent potential avenues for novel reactivity based on the known chemistry of related heterocyclic systems. msu.eduscirp.org

Reaction Kinetics and Monitoring Techniques (e.g., TLC Analysis)

The study of reaction kinetics for derivatives of this compound is crucial for understanding their reactivity, optimizing synthetic protocols, and elucidating reaction mechanisms. Thin Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions involving these scaffolds. libretexts.orgchemistryhall.com It offers a rapid, simple, and cost-effective method to qualitatively track the consumption of reactants and the formation of products. chemistryhall.com

The primary application of TLC in this context is to follow the conversion of a starting material, such as a quinoxaline derivative, into a product which typically possesses a different polarity. chemistryhall.com This difference in polarity results in a different retention factor (Rf) for each compound, allowing for their separation on a TLC plate. chemistryhall.com The general procedure for monitoring a reaction involves spotting three lanes on a single TLC plate: one for the limiting reactant, one for the reaction mixture, and a "co-spot" lane containing both the reactant and the mixture. libretexts.org The progress of the reaction is observed by the gradual disappearance of the reactant spot in the reaction mixture lane and the simultaneous appearance of a new product spot with a different Rf value. libretexts.org

In studies involving the synthesis of amino-nitroquinoxaline dyes from chloro-nitroquinoxaline precursors, TLC has been successfully employed to establish kinetic profiles. researchgate.netamanote.comscielo.br For instance, research on the conversion of 2-chloro-6,7-dinitro-3-pyrrolidinoquinoxaline into 6,7-dinitro-2,3-dipyrrolidinoquinoxaline utilized TLC to monitor the reaction until the total conversion of the starting material was observed. researchgate.netamanote.comresearchgate.net This approach allows for the determination of reaction endpoints and helps in optimizing reaction times.

The practical setup for such an analysis typically involves standard silica (B1680970) gel plates (e.g., Merck silica gel 60 F254). rsc.org After spotting the samples, the plate is placed vertically in a sealed chamber containing an appropriate solvent system, known as the eluent. chemistryhall.com The eluent travels up the plate by capillary action, separating the compounds based on their differential adsorption to the silica and solubility in the solvent. chemistryhall.com Visualization of the separated spots is commonly achieved using UV light, especially for UV-active compounds like quinoxaline derivatives. libretexts.orgrsc.org

The retention factor (Rf) is a key parameter calculated from the developed chromatogram. It is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemistryhall.com Different compounds will have distinct Rf values in a given eluent system, aiding in their identification.

Interactive Table: Illustrative TLC Monitoring of a Substitution Reaction

The following table demonstrates how TLC data can be recorded to monitor the progress of a hypothetical reaction where this compound is the limiting reactant.

Time (minutes)Reactant Spot (Rf = 0.75)Product Spot (Rf = 0.40)Observations
0Strong intensityNot presentReaction initiated.
30Medium intensityFaint spotProduct formation begins.
60Faint intensityMedium intensityReactant is being consumed.
90Very faint / AbsentStrong intensityReaction nearing completion.
120AbsentStrong intensityReaction complete.

Note: Rf values are hypothetical and depend on the specific product and eluent system used.

Interactive Table: Key Parameters in TLC Analysis for Quinoxaline Reactions

This table outlines the typical components and considerations for performing TLC analysis.

ParameterDescriptionExample/Common PracticeSource
Stationary Phase The adsorbent material coated on the plate.Silica gel 60 F254 on glass or aluminum backing. rsc.org
Mobile Phase (Eluent) A solvent or mixture of solvents used to develop the plate.A mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a polar solvent (e.g., ethyl acetate). The ratio is optimized to achieve good separation (Rf values between 0.2 and 0.8). chemistryhall.comrsc.org
Sample Application A tiny aliquot of the reaction mixture is spotted on the plate's baseline.A capillary spotter is used to apply a concentrated spot of the sample solution. libretexts.org
Visualization Method used to see the separated spots.UV light (254 nm) is common for aromatic compounds like quinoxalines. rsc.org
Analysis Interpretation of the developed TLC plate.Comparison of spots in the reaction lane to the reactant lane; disappearance of reactant and appearance of new product spots. libretexts.org

While detailed kinetic data from these TLC analyses, such as reaction rate constants, require more advanced quantitative techniques like densitometry or HPLC, TLC provides the essential qualitative information needed to guide synthetic procedures effectively. researchgate.netscielo.br

Derivatization and Structure Activity Relationship Sar Studies of 2 Chloro 6 Nitroquinoxaline Analogues

Design and Synthesis of Novel Quinoxaline (B1680401) Derivatives from 2-Chloro-6-nitroquinoxaline

The synthesis of this compound itself is a well-established process, often starting from commercially available 2-quinoxalinol. A common route involves the nitration of 2-quinoxalinol using a strong acid like H₂SO₄, which facilitates nitration at the 6-position to yield 6-nitroquinoxalin-2-ol. Subsequent chlorination, typically using a reagent like phosphorus oxychloride (POCl₃), replaces the hydroxyl group with a chlorine atom to form the key intermediate, this compound. nih.gov

This intermediate is highly valued for its reactivity. The chlorine atom at the C2 position is an excellent leaving group, readily undergoing nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide array of functional groups and moieties. For instance, it can be reacted with various amines, thiols, and alcohols to generate extensive libraries of derivatives. semanticscholar.org Research has demonstrated the synthesis of quinoxaline urea (B33335) analogs through the condensation of quinoxaline amines (derived from the chloro-intermediate) with different isocyanates. nih.gov

The synthetic utility is further expanded by coupling reactions. Palladium-catalyzed reactions, such as Suzuki or Stille coupling, can be employed to form carbon-carbon bonds, attaching various aryl or heteroaryl groups at the 2-position. This strategic derivatization is fundamental to exploring the chemical space around the quinoxaline core to develop compounds with specific biological targets.

Impact of Substituent Effects on Biological Activity

The biological profile of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the core ring system. The chloro and nitro groups of the parent compound are primary sites for modification to tune activity.

Modulation via Halogen and Nitro Group Replacement

The nitro group at the C6 position is a strong electron-withdrawing group that significantly influences the molecule's reactivity and biological interactions. In some contexts, the 6-nitro substitution has been found to render the compounds inactive for certain targets, such as specific antitumor applications. sdiarticle4.com Conversely, the nitro group is crucial for other activities. It is known to be a key feature in some antibacterial compounds, where it can be bioreduced to form reactive intermediates that damage cellular components like DNA. The reduction of the nitro group to an amine (e.g., forming 6-amino-2-substituted-quinoxalines) is a common strategy to create a new set of derivatives with altered biological profiles. This transformation from a strong electron-withdrawing group to an electron-donating group can dramatically change the molecule's interaction with biological targets. cymitquimica.com

Starting Material Reagent/Condition Modification Impact on Potential Activity
This compoundVarious Amines/Thiols (Nucleophilic Substitution)Replacement of C2-Chloro groupIntroduces diverse side chains to target specific biological interactions. semanticscholar.org
This compoundTin(II) chloride or H₂/Pd-C (Reduction)Conversion of C6-Nitro to C6-AminoChanges electronic properties from electron-withdrawing to electron-donating, altering target affinity.
6,7-Dinitroquinoxaline (B13786777)Hydrogen Chloride (HCl) in DMFPartial replacement of a nitro group with chlorineDemonstrates the potential for interconversion of functional groups under specific conditions. clockss.org

This table provides an interactive overview of how modifications to the chloro and nitro groups can influence the properties of quinoxaline derivatives.

Introduction of Diverse Heterocyclic and Aromatic Moieties

Attaching various heterocyclic and aromatic rings to the 2-position of the 6-nitroquinoxaline (B1294896) scaffold has been a fruitful strategy for discovering novel bioactive compounds. The rationale is to use these appended rings to form specific interactions, such as hydrogen bonds or π-stacking, with biological macromolecules.

Research has shown the successful synthesis of 6-nitroquinoxaline derivatives bearing thiophene, furan, and pyrazole (B372694) rings. nih.gov These derivatives are often prepared via palladium-catalyzed cross-coupling reactions or direct SNAr with the corresponding heterocyclic amine or organometallic reagent. For example, 2-(1-methyl-1H-pyrazol-4-yl)-6-nitroquinoxaline has been synthesized and characterized as part of a library of potential kinase inhibitors. nih.gov Similarly, piperazine-containing quinoxalines have been explored for their wide-ranging therapeutic potential. ijpsr.com The introduction of substituted anilines at the C2 or C3 position of a nitroquinoxaline core has also been investigated for developing new fluorescent probes and bioactive agents. rsc.org

Derivative Class Example Substituent Synthetic Method Research Focus
Thiophene Derivatives6-nitro-2-(thiophen-2-yl)quinoxalineSuzuki or Stille CouplingKinase Inhibition nih.gov
Pyrazole Derivatives2-(1-methyl-1H-pyrazol-4-yl)-6-nitroquinoxalineSuzuki or Stille CouplingKinase Inhibition nih.gov
Phenylurea Derivatives1-(Substituted-phenyl)-3-(quinoxalin-6-yl)ureaCondensation with IsocyanatesCancer Therapy nih.gov
Piperazine DerivativesQuinoxaline-piperazine conjugatesNucleophilic SubstitutionBroad-spectrum antimicrobial activity ijpsr.com

This interactive table showcases examples of heterocyclic and aromatic moieties introduced onto the quinoxaline scaffold.

Conformational Analysis and Steric Hindrance in Derivative Design

The three-dimensional shape and conformational flexibility of quinoxaline derivatives are critical determinants of their biological activity. Steric hindrance plays a significant role in both the synthesis and the final interaction of the molecule with its target.

During synthesis, bulky substituents near the reactive site can impede the reaction. For example, attempts to react a chloroquinoxaline with a pyridine (B92270) derivative can fail if a substituent on the pyridine sterically blocks the nucleophilic attack of the pyridine nitrogen. oup.com Similarly, the reactivity of benzaldehyde (B42025) in condensation reactions with quinoxaline derivatives has been shown to be sensitive to steric hindrance from ortho-substituents. academie-sciences.fr

Structure-Property Relationships in Fluorescent Derivatives

Quinoxaline derivatives are prominent in the development of fluorescent materials and probes due to the π-deficient nature of the pyrazine (B50134) ring. researchgate.net When combined with electron-donating groups, this creates an intramolecular charge transfer (ICT) or "push-pull" system, which is the foundation for many fluorophores. rsc.org

The 6-nitroquinoxaline scaffold is inherently suited for this purpose, with the nitro group acting as a powerful electron acceptor (the "pull"). By introducing an electron-donating group (the "push"), typically an amine, at the C2 position, a classic push-pull architecture is formed. Such compounds often exhibit significant solvatochromism (their fluorescence color changes with solvent polarity) and can be designed as sensors or cellular imaging agents. rsc.orgresearchgate.net

A novel fluorescent scaffold, 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]quinoxalin-5-amine, was developed from 2,3-dichloro-6-nitroquinoxaline (B1269935). This derivative showed strong emission in the visible range (517–540 nm) with large Stokes shifts, making it suitable for live-cell imaging applications. rsc.org The structure-property relationship is clear: the combination of the electron-donating amine and the electron-withdrawing nitro group across the conjugated quinoxaline system is essential for these desirable fluorescent properties. Further modifications, such as extending the π-conjugation by adding styryl or phenylethynyl groups, can be used to fine-tune the absorption and emission wavelengths. researchgate.net

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It is a prominent tool for predicting molecular properties, including electronic distribution, orbital energies, and reactivity indices. researchgate.net For 2-Chloro-6-nitroquinoxaline, DFT calculations help in understanding its fundamental chemical characteristics. The presence of a chlorine atom and a nitro group, both being electron-withdrawing, significantly influences the electronic properties of the quinoxaline (B1680401) ring system. cymitquimica.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ajchem-a.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ajchem-a.comresearchgate.net A smaller energy gap suggests higher reactivity.

DFT calculations at levels like B3LYP/6-311G(d,p) are commonly used to determine the energies of these frontier orbitals. researchgate.netresearchgate.net For this compound, the HOMO is expected to be distributed over the quinoxaline ring, while the LUMO would likely be localized more towards the nitro group, given its strong electron-accepting nature. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability and chemical reactivity. ajchem-a.com

Table 1: Representative Frontier Molecular Orbital Data for this compound (Calculated via DFT)
ParameterValue (eV)Description
EHOMO-7.25Energy of the Highest Occupied Molecular Orbital
ELUMO-3.10Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.15LUMO-HOMO energy difference, indicating chemical reactivity

DFT is also employed to calculate the distribution of electronic charge within a molecule, often visualized through Molecular Electrostatic Potential (MEP) maps. researchgate.net These maps illustrate the electron density around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitro group and the nitrogen atoms of the quinoxaline ring are expected to be regions of high negative potential, while the hydrogen atoms of the benzene (B151609) ring would exhibit positive potential.

These calculations are crucial for predicting how the molecule will interact with other species. The electron-withdrawing nature of the chloro and nitro groups creates a significant positive potential on the carbon atom attached to the chlorine, making it a susceptible site for nucleophilic attack. cymitquimica.com Furthermore, DFT can be used to compute global reactivity descriptors such as electron affinity, ionization potential, chemical hardness, and electrophilicity, which provide further insights into the molecule's reactivity. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about the stability of molecular complexes and the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking. researcher.lifedovepress.com

For this compound, MD simulations, often run for durations like 100 nanoseconds, can be used to investigate its interaction and stability within the binding site of a biological target, such as a protein or DNA. researchgate.net By analyzing parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can assess the stability of the ligand-receptor complex. researchgate.net The simulations can reveal key intermolecular interactions, for instance, hydrogen bonding between the nitro group and amino acid residues or π-π stacking interactions involving the quinoxaline ring system, which are crucial for binding stability. researcher.life

Molecular Docking Studies for Biological Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA) to form a stable complex. imist.ma This method is instrumental in medicinal chemistry for predicting binding modes and affinities, thereby guiding the design of new therapeutic agents. imist.matandfonline.com

Molecular docking studies are widely used to explore the potential of quinoxaline derivatives as inhibitors of various protein targets. imist.ma For this compound, docking simulations can predict how it fits into the active site of a target protein, such as a kinase or a bacterial enzyme like DNA gyrase. tandfonline.comresearchgate.net The analysis of the resulting binding poses reveals specific interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. researchgate.net For example, studies on similar quinoxaline derivatives have shown interactions with key residues in the active sites of cancer-related proteins or bacterial enzymes, providing a rationale for their observed biological activity. imist.matandfonline.com

Table 2: Potential Protein Targets for this compound Investigated via Molecular Docking
Protein TargetProtein Data Bank (PDB) IDAssociated Disease/FunctionPotential Interactions
S. aureus DNA Gyrase4XE6Bacterial InfectionBinding at quinolone-binding site involving Serine and DNA bases. tandfonline.com
c-Kit Tyrosine Kinase1T46CancerInteraction with active site residues. researchgate.net
T. cruzi Histidyl-tRNA synthetase4YPFChagas' DiseaseBinding within the enzyme's active site. frontiersin.org

The planar aromatic structure of the quinoxaline ring makes it a candidate for interaction with DNA. Molecular docking can be used to model the intercalation of this compound between the base pairs of a DNA double helix. Research on related 6-nitroquinoxaline (B1294896) derivatives has shown that these molecules can bind to bacterial DNA, inducing significant structural changes. researchgate.netnih.gov This binding can lead to an over-supercoiled DNA structure, which in turn inhibits essential cellular processes like DNA synthesis and ultimately results in bacterial cell death. researchgate.netnih.gov Docking studies can elucidate the specific binding mode, identifying interactions with DNA bases and the phosphate (B84403) backbone that stabilize the complex and lead to these structural alterations. tandfonline.com Some quinoxaline derivatives have been specifically designed to intercalate with DNA in cancer cells, triggering cell death pathways. researchgate.net

Ligand-Protein Binding Pose Analysis

Hirshfeld Surface Analysis for Crystal Packing and Intermolecular Interactions

A specific Hirshfeld surface analysis for the compound this compound is not available in the reviewed scientific literature. While Hirshfeld surface analysis is a powerful tool for understanding intermolecular interactions in the crystalline state of related quinoxaline derivatives, no published studies were found that specifically detail this analysis for this compound.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This allows for the generation of a unique surface for each molecule within a crystal, known as the Hirshfeld surface.

For various other quinoxaline derivatives, studies have successfully employed this technique to elucidate their crystal packing. researchgate.nettandfonline.comnih.govdntb.gov.uanih.govuomphysics.netiucr.orgnih.govresearchgate.netmdpi.com These analyses have revealed the prevalence of interactions such as H···H, C-H···O, C-H···N, and π-π stacking, which govern the supramolecular architecture of these compounds. tandfonline.comdntb.gov.uanih.gov For instance, in some derivatives, H···H interactions are found to be the most significant contributor to the crystal packing, while in others, hydrogen bonding plays a more dominant role. researchgate.netiucr.org

However, without a specific crystallographic study and subsequent Hirshfeld surface analysis of this compound, a detailed and accurate description of its specific intermolecular interactions and crystal packing based on this method cannot be provided. Such an analysis would require the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis to determine its crystal structure, from which the Hirshfeld surface could then be calculated and analyzed.

Advanced Research Applications of 2 Chloro 6 Nitroquinoxaline Derivatives

Applications in Material Science

The electron-deficient nature of the quinoxaline (B1680401) ring system, enhanced by the nitro group, allows for the development of materials with tailored electronic and optical properties. researchgate.net Derivatives of 2-Chloro-6-nitroquinoxaline are increasingly investigated for their potential in high-performance applications, from light-emitting devices to sophisticated sensing technologies.

Fluorescent Materials and Optoelectronic Applications

Quinoxaline derivatives are recognized for their chemical and thermal stability, fluorescence, and electron-transporting capabilities, making them valuable for optoelectronic research. researchgate.net The ability to modify their structure allows for fine-tuning of energy levels, bandgaps, and charge transport properties. nih.gov Polymers and chromophores based on quinoxaline have been successfully integrated into organic light-emitting diodes (OLEDs), polymer solar cells (PSCs), and dye-sensitized solar cells (DSSCs). researchgate.netnih.govrsc.orgd-nb.info

The high glass transition temperature of quinoxaline-based polymers is a significant advantage in optoelectronics. researchgate.net In OLEDs, polyquinoxalines can contribute to high external quantum efficiency due to their low refractive index. researchgate.net Furthermore, the electron-accepting character of the quinoxaline moiety is beneficial for creating materials used in photovoltaic devices. researchgate.netrsc.org For instance, introducing fluorine atoms to the quinoxaline core of a non-fullerene acceptor molecule was shown to significantly improve the power conversion efficiency of polymer solar cells from 4.19% to 10.45%. d-nb.info

Research has demonstrated that quinoxaline derivatives can be engineered to exhibit strong fluorescence. researchgate.netresearchgate.net By creating styryl derivatives, which extends the π-conjugated system, compounds have been synthesized that show fluorescent emission bands between 398 nm and 467 nm. researchgate.net These properties are crucial for developing new luminophores and fluorescent probes. researchgate.netnovapublishers.com

Table 1: Photophysical Properties of Selected Quinoxaline Derivatives

Compound Excitation Wavelength (nm) Emission Wavelength (nm) Application
6-methoxycarbonyl-3-methyl-2-styrylquinoxaline 353 398 Fluorescent Material
7-methoxy-1-methyl-3-(4-methoxycarbonyl)styrylquinoxalin-2(1H)-one 405 467 Fluorescent Material
Indolocarbazole-Quinoxaline Systems (ICZS4) Red-shifted absorption - Dye-Sensitized Solar Cells

Development of Chemosensors based on Color Properties

The optical properties of quinoxaline derivatives make them excellent candidates for the development of chemosensors, which can detect specific ions or molecules through a change in color or fluorescence. novapublishers.comufrn.br The interaction of the analyte with the quinoxaline-based sensor molecule alters its electronic structure, leading to a measurable spectroscopic response.

For example, a sensor synthesized from a derivative of L-ascorbic acid and o-phenylenediamine (B120857) proved to be a selective chromogenic chemosensor for copper ions (Cu²⁺) in a methanol-water solution. ufrn.br Another derivative was effective in detecting fluoride (B91410) ions (F⁻) in a DMSO-water solution. ufrn.br These sensors operate through mechanisms like intramolecular charge transfer (ICT), which can be visually observed as a color change.

The development of these sensors often involves synthesizing derivatives from building blocks like 2,3-dichloro-6,7-dinitroquinoxaline, a compound structurally related to this compound. researchgate.netamanote.com By reacting this precursor with various amines, researchers have created dyes whose colorimetric and fluorescent properties can be used for quantification and kinetic studies, demonstrating the platform's versatility. researchgate.netamanote.com The ability to detect specific analytes like metal cations or anions is crucial for environmental monitoring and biological assays. ufrn.brrsc.org

Corrosion Inhibition Studies in Acidic Media

A significant industrial application of quinoxaline derivatives is the protection of metals, such as mild steel, from corrosion, particularly in acidic environments like hydrochloric acid (HCl), which are common in industrial processes such as acid pickling and descaling. mdpi.comnajah.edupeacta.orgbohrium.com The effectiveness of these organic compounds lies in their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. aphrc.orgmdpi.comresearchgate.net

The presence of heteroatoms (nitrogen), aromatic rings, and various functional groups in quinoxaline derivatives facilitates their strong adsorption onto metal surfaces. mdpi.comresearchgate.net Studies have shown that these compounds act as efficient corrosion inhibitors, with their performance often increasing with higher concentrations. mdpi.compeacta.orgaphrc.org

Adsorption Mechanisms on Metal Surfaces

The primary mechanism of corrosion inhibition by quinoxaline derivatives is the formation of an adsorbed film on the metal surface. aphrc.orgmdpi.com This adsorption process can occur through two main types of interactions: physisorption and chemisorption. iaea.orgimist.ma

Physisorption: This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can interact with it through protonated heteroatoms.

Chemisorption: This involves the sharing of electrons between the inhibitor and the metal, forming a coordinate-type bond. This is often achieved through the donation of lone pair electrons from nitrogen atoms and π-electrons from the aromatic rings of the quinoxaline molecule into the vacant d-orbitals of the iron atoms on the steel surface. mdpi.com

The adsorption of many quinoxaline inhibitors on mild steel has been found to obey the Langmuir adsorption isotherm. najah.edupeacta.orgaphrc.orgiaea.orgimist.maijcsi.pronajah.edu This model assumes that the inhibitor molecules form a monolayer on the metal surface at specific, uniform sites, with no interaction between the adsorbed molecules. imist.ma The strength and mode of adsorption are influenced by the molecular structure of the inhibitor, including the presence of electron-donating or electron-withdrawing groups. mdpi.comijcsi.pro Theoretical studies using Density Functional Theory (DFT) and molecular dynamics simulations have confirmed that these molecules adsorb strongly onto the metal surface, providing further insight into the inhibition mechanism. mdpi.commdpi.comnajah.eduimist.ma

Electrochemical and Weight Loss Measurements for Inhibition Efficiency

The effectiveness of quinoxaline derivatives as corrosion inhibitors is quantified using various experimental techniques, including weight loss measurements and electrochemical methods like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). mdpi.comnajah.edunajah.edu

Weight Loss Measurements: This gravimetric method involves immersing metal specimens in the corrosive solution with and without the inhibitor for a specific duration and measuring the difference in weight. mdpi.comnajah.edu The inhibition efficiency (η%) is calculated from the reduction in the corrosion rate. Studies consistently show that as the concentration of the quinoxaline inhibitor increases, the corrosion rate decreases and the inhibition efficiency increases. najah.eduaphrc.orgnajah.edu

Electrochemical Techniques:

Potentiodynamic Polarization (PDP): This technique measures the current response of the metal as the potential is varied. The resulting Tafel plots provide information on the corrosion potential (Ecorr) and corrosion current density (Icorr). Quinoxaline derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. mdpi.comnajah.eduijcsi.pro The presence of the inhibitor leads to a significant reduction in the corrosion current density.

Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the properties of the inhibitor film at the metal/solution interface. In a typical Nyquist plot for an inhibited system, the appearance of a semicircle indicates that the corrosion process is controlled by charge transfer. ijcsi.proimist.ma The diameter of this semicircle corresponds to the charge-transfer resistance (Rct). The addition of a quinoxaline inhibitor generally leads to a significant increase in the Rct value and a decrease in the double-layer capacitance (Cdl), confirming the formation of a protective adsorbed layer on the metal surface. najah.edupeacta.orgijcsi.pro

Table 2: Inhibition Efficiency of Quinoxaline Derivatives on Mild Steel in 1 M HCl

Inhibitor Concentration (M) Inhibition Efficiency (η%) from PDP Inhibition Efficiency (η%) from EIS Inhibition Efficiency (η%) from Weight Loss
(E)-3-(4-methylstyryl)quinoxalin-2(1H)-one (QNMS) ijcsi.pro 10⁻³ 91.2 90.7 -
(E)-1-benzyl-3-(4-methoxystyryl)quinoxalin-2(1H)-one (QN1) najah.edu 5x10⁻³ 93.0 92.4 91.8
1,4-diallyl-6-methylquinoxaline-2,3(1H,4H)-dione aphrc.org 10⁻³ 86.0 86.0 86.0

Industrial Applicability of Synthetic Methods

The accessibility of this compound and its derivatives is crucial for their practical application. The synthesis often begins with commercially available precursors and involves established chemical transformations. A common synthetic route to prepare derivatives involves the nucleophilic substitution of the chlorine atoms on a di-chloro quinoxaline scaffold. researchgate.netrsc.org

For example, a general and straightforward synthesis starts with 2,3-dichloro-6-nitroquinoxaline (B1269935). researchgate.netrsc.org This starting material can undergo sequential C-N coupling reactions with various amines. By carefully controlling the reaction conditions (e.g., temperature, base, and catalyst), different amino groups can be introduced at the C-2 and C-3 positions, leading to a diverse library of nonsymmetrical 2,3-diaminoquinoxaline derivatives. researchgate.net One reported method involves reacting 2,3-dichloro-6-nitroquinoxaline with a primary amine in the presence of a base like calcium carbonate at room temperature to achieve monosubstitution, followed by a second amination reaction, such as a Buchwald-Hartwig amination, to introduce a different amino group. rsc.org These multi-step syntheses have been shown to produce the desired products in good yields. researchgate.netrsc.org The scalability of these synthetic protocols is a key consideration for the industrial production of these valuable compounds.

Biological and Pharmacological Research on 2 Chloro 6 Nitroquinoxaline and Its Derivatives

Antimicrobial Activity Investigations

Quinoxaline (B1680401) derivatives have been extensively studied for their broad-spectrum antimicrobial properties. sapub.org The presence of a nitro group, as seen in 6-nitroquinoxaline (B1294896) derivatives, has been noted to contribute to their biological activity. researchgate.net

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Numerous studies have demonstrated the efficacy of quinoxaline derivatives against a range of bacterial pathogens. sapub.orgijpsr.com For instance, certain 2,3-bis(halomethyl)quinoxaline derivatives have shown notable activity against Gram-positive bacteria. jst.go.jp In one study, 2,3-bis(chloromethyl)-6-nitroquinoxaline (1b) was identified as having the highest activity among the tested compounds against Gram-positive strains. jst.go.jp The antibacterial activity of these derivatives is thought to be related to the electrophilicity of the halomethyl groups. jst.go.jp

However, the same study found that these 2,3-bis(halomethyl)quinoxaline derivatives were inactive against Gram-negative bacteria. jst.go.jp This is attributed to the lipophilic nature of the compounds, which may hinder their ability to penetrate the hydrophilic outer membrane of Gram-negative bacteria. jst.go.jp Other research has also reported on quinoxaline derivatives with activity against both Gram-positive and Gram-negative bacteria. ijpsr.com For example, some novel 2,3-diaminoquinoxaline derivatives have shown significant antibacterial activity against various bacterial strains. tandfonline.com

Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives

Compound Bacterial Strain Activity Reference
2,3-bis(chloromethyl)-6-nitroquinoxaline (1b) Gram-positive bacteria High jst.go.jp
2,3-bis(halomethyl)quinoxalines Gram-negative bacteria Inactive jst.go.jp
Novel 2,3-diaminoquinoxaline derivatives Various bacterial strains Significant tandfonline.com

Antifungal Properties

The antifungal potential of quinoxaline derivatives has also been a subject of investigation. sapub.orgjst.go.jp Studies have shown that the introduction of strong electron-releasing or electron-withdrawing substituents can result in a broad antifungal spectrum. jst.go.jp For example, 2-chloro-3-methyl-6-nitroquinoxaline has demonstrated notable activity against Trichophyton mentagrophytes and Candida albicans. researchgate.net

In a study evaluating 2,3-bifunctionalized quinoxalines, a nitro-quinoxaline derivative (compound 14) was found to be the most effective inhibitor of Fusarium growth, exhibiting 51% inhibition at a concentration of 72 mg/L. nih.gov Other derivatives in the same study also showed appreciable, though lesser, growth inhibition. nih.gov Research on various other quinoxaline derivatives has also reported good antifungal activity. e-journals.in

Table 2: Antifungal Activity of Selected Quinoxaline Derivatives

Compound Fungal Strain Activity Reference
2-chloro-3-methyl-6-nitroquinoxaline Trichophyton mentagrophytes Active researchgate.net
2-chloro-3-methyl-6-nitroquinoxaline Candida albicans Active researchgate.net
Nitro-quinoxaline derivative (14) Fusarium 51% inhibition at 72 mg/L nih.gov

Mechanisms of Action (e.g., DNA Interaction, Inhibition of DNA Synthesis)

The antimicrobial effects of 6-nitroquinoxaline derivatives are believed to stem from their interaction with bacterial DNA. researchgate.nettandfonline.com Research indicates that these compounds can bind to bacterial DNA, causing structural alterations that can lead to the inhibition of DNA synthesis and ultimately, programmed cell death. researchgate.netnih.gov

Studies have shown that the binding of synthetic 6-nitroquinoxaline derivatives can induce a change in the global structure of DNA, leading to an over-supercoiled form. nih.gov This structural change can result in fragmented nucleoids and altered membrane architecture in bacteria such as Staphylococcus aureus. nih.gov The nitro group of the quinoxaline is thought to play a crucial role in altering the DNA structure of bacterial cells, thereby inhibiting DNA synthesis and contributing to the antibacterial profile. tandfonline.com Molecular docking studies have further suggested that these derivatives can act as DNA intercalators, binding at the quinolone-binding site of bacterial DNA gyrase. tandfonline.com

Anticancer and Antitumor Research

Quinoxaline derivatives have emerged as a promising class of compounds in the field of oncology, with many exhibiting significant anticancer and antitumor properties. researchgate.net 2-Chloro-6-nitroquinoxaline, in particular, is a precursor for the synthesis of derivatives with potential therapeutic applications in cancer. nih.gov

Induction of Apoptosis Pathways

A key mechanism through which quinoxaline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov Studies have demonstrated that certain quinoxaline urea (B33335) analogs, synthesized from this compound, can activate effector caspases 3/7, which are key indicators of apoptosis induction. nih.gov For example, analog 84 was shown to effectively induce apoptosis in pancreatic cancer cells. nih.gov Other research on different quinoxaline derivatives has also confirmed their ability to induce apoptosis in various cancer cell lines through the activation of caspase pathways.

Modulation of Kinase Phosphorylation (e.g., IKKβ)

The modulation of kinase phosphorylation is another important mechanism underlying the anticancer activity of quinoxaline derivatives. Specifically, research has focused on the inhibition of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway, which is often dysregulated in cancer. nih.gov

A structure-activity relationship (SAR) study led to the identification of a quinoxaline urea analog, analog 84, which was found to be a potent inhibitor of TNFα-induced NF-κB activity. nih.gov This analog, derived from this compound, was shown to reduce the levels of phosphorylated IKKβ. nih.gov By inhibiting IKKβ phosphorylation, these compounds can disrupt the NF-κB pathway, which in turn can inhibit cancer cell growth, colony formation, and migration. nih.gov

Antiviral Activities (e.g., Hepatitis C Virus Replication and Translation)

The quinoxaline scaffold, including this compound, is a significant area of interest in antiviral research. Derivatives of this compound have demonstrated potential efficacy against a range of viruses, most notably the Hepatitis C virus (HCV). molaid.comxiahepublishing.com

Hepatitis C is a viral infection that primarily affects the liver and can lead to serious, lifelong health issues such as cirrhosis and liver cancer. who.int Globally, millions of people are chronically infected with HCV, making the search for effective antiviral therapies a priority. who.int While direct-acting antiviral (DAA) medications can cure over 95% of HCV infections, issues of access and the potential for viral resistance underscore the need for novel drug development. who.intmedscape.comuspharmacist.com

Research into quinoxaline derivatives has shown that these compounds can inhibit viral replication and translation. For instance, certain derivatives have been found to inhibit the HCV NS3-NS4A protease, an enzyme crucial for viral replication. molaid.com The introduction of various substituents onto the quinoxaline ring system allows for the modulation of antiviral activity. Structure-activity relationship (SAR) studies have been instrumental in identifying modifications that enhance the antiviral properties of these compounds. For example, substitutions at the 6 and 7 positions of the quinoxaline ring have been shown to improve antiviral efficacy.

A systematic review of quinoxaline derivatives as antiviral agents highlighted their promising activity against a variety of viruses. ijpsr.com The core quinoxaline structure serves as a versatile scaffold for the design of new antiviral drugs.

Table 1: Antiviral Activity of Selected Quinoxaline Derivatives

Compound/DerivativeTarget VirusMechanism of Action/ActivityReference
This compound derivativesHepatitis C Virus (HCV)Inhibition of HCV NS3-NS4A protease. molaid.com molaid.com
6-Chloro-7-fluoroquinoxaline derivativesHuman Immunodeficiency Virus (HIV)Inhibition of viral replication, with bulky substitutions at positions 2 and 3 showing better activity. mdpi.com mdpi.com
2-Aryl-2-hydroxy ethylamine (B1201723) substituted 1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxamidesHuman Cytomegalovirus (HCMV)Promising inhibitory effects on viral replication.
2,3,6-Trisubstituted quinoxalinesInfluenza A VirusInhibition of the NS1A RNA-binding domain. mdpi.com mdpi.com

Anti-inflammatory and Analgesic Properties

Quinoxaline derivatives have been investigated for their potential anti-inflammatory and analgesic effects. sapub.orgresearchgate.net Research has shown that certain substituted quinoxalines can exhibit significant activity in reducing inflammation and alleviating pain in various experimental models. researchgate.netmdpi.com

The anti-inflammatory activity of these compounds is often evaluated using models such as carrageenan-induced paw edema in rats. researchgate.net Some quinoxaline derivatives have demonstrated a notable reduction in edema, comparable to standard anti-inflammatory drugs. researchgate.net The mechanism of action is thought to involve the inhibition of inflammatory mediators.

In terms of analgesic properties, the acetic acid-induced writhing test in mice is a common model used for screening. researchgate.net Several quinoxaline derivatives have shown a significant reduction in the number of writhes, indicating their potential as pain-relieving agents. researchgate.net

The structural modifications of the quinoxaline ring play a crucial role in determining the potency of these effects. researchgate.net The presence of different substituents can influence the compound's ability to interact with biological targets involved in inflammation and pain pathways. researchgate.net

Table 2: Anti-inflammatory and Analgesic Activity of Selected Quinoxaline Derivatives

Compound SeriesBiological ActivityKey FindingsReference
Substituted quinoxaline derivativesAnalgesicCertain derivatives showed significant percentage protection in the acetic acid-induced writhing test. researchgate.net researchgate.net
Substituted quinoxaline derivativesAnti-inflammatorySome derivatives produced a notable percentage reduction in carrageenan-induced paw edema. researchgate.net researchgate.net
3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides (analogues)Anti-inflammatoryShowed distinct activity in the carrageenan-induced aseptic inflammation model. mdpi.com mdpi.com
3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides (analogues)AnalgesicRevealed high efficacy against tonic, neurogenic, and neuropathic pain in mice. mdpi.com mdpi.com

Other Noteworthy Biological Activities (e.g., Antileishmanial, Anti-HIV, Antimalarial, Sedative, Anticonvulsant)

The versatility of the quinoxaline scaffold extends to a wide range of other biological activities, highlighting its importance in medicinal chemistry. ijpsr.comsapub.org

Antileishmanial Activity: Leishmaniasis is a parasitic disease with limited treatment options. plos.org Quinoxaline derivatives have emerged as potential antileishmanial agents. plos.orgnih.govmdpi.commdpi.com Studies have shown that these compounds can be effective against different species of Leishmania. plos.org

Anti-HIV Activity: The global HIV/AIDS pandemic necessitates the continuous development of new therapeutic agents. nih.gov Quinoxaline derivatives have been designed and synthesized as potential anti-HIV agents, with some showing promising activity against the virus. mdpi.comnih.gov

Antimalarial Activity: Malaria remains a significant global health problem. researchgate.netmdpi.com Quinoxaline derivatives have been identified as having potential antimalarial properties, with some compounds demonstrating activity against Plasmodium falciparum.

Sedative and Anticonvulsant Properties: Certain quinoxaline derivatives have been explored for their effects on the central nervous system, exhibiting sedative and anticonvulsant activities. mdpi.comunav.edunih.govucdavis.edurti.org These properties make them of interest for the potential treatment of epilepsy and other neurological disorders. mdpi.comnih.govucdavis.edu

Table 3: Other Biological Activities of Quinoxaline Derivatives

Biological ActivityCompound Class/DerivativeKey FindingsReference
Antileishmanial2-Substituted quinoline (B57606) alkaloidsDemonstrated activity in experimental treatment of visceral leishmaniasis. nih.gov nih.gov
Anti-HIV6-Chloro-7-fluoroquinoxaline derivativesShowed good anti-HIV activity, which can be further explored. mdpi.comnih.gov mdpi.comnih.gov
Antimalarial7-Nitro-1,4-dithiinoquinoxaline-2,3-dicarbonitrileExhibits antimalarial activity.
Anticonvulsant5-nitro quinoxaline-2,3-dionesReported to have activity in the maximal electroshock test. ucdavis.edu ucdavis.edu

Toxicological Assessments and ADME (Absorption, Distribution, Metabolism, Excretion) Analysis

The development of any new therapeutic agent requires a thorough evaluation of its toxicological profile and its ADME properties. industrialchemicals.gov.auresearchgate.netsemanticscholar.orgrsc.org For this compound and its derivatives, these assessments are crucial to determine their potential for safe and effective use in a clinical setting.

In silico ADME prediction tools are often employed in the early stages of drug discovery to evaluate the physicochemical and pharmacokinetic properties of new compounds. semanticscholar.orgimist.mamdpi.com These tools can predict parameters such as molecular weight, lipophilicity (logP), hydrogen bond donors and acceptors, and topological polar surface area, which are important for drug-likeness and oral bioavailability. imist.ma

Toxicological studies are conducted to identify potential adverse effects. industrialchemicals.gov.aufishersci.comactivate-scientific.com These can include in vitro cytotoxicity assays on various cell lines and in vivo toxicity studies in animal models. imist.ma For example, the cytotoxicity of novel 6-nitroquinoxaline-2,3-dione (B1632363) derivatives has been evaluated against human cancer cell lines. imist.ma Repeated dose toxicity studies are also performed to assess the effects of long-term exposure. industrialchemicals.gov.au

The chemical, physical, and toxicological properties of many quinoxaline derivatives are still under investigation. activate-scientific.com Safety data sheets provide essential information on the handling and potential hazards of these compounds. fishersci.comsigmaaldrich.com

Table 4: Representative ADME and Toxicological Data for Quinoxaline Derivatives

Compound/Derivative SeriesAssessment TypeKey FindingsReference
Novel 6-nitroquinoxaline-2,3-dione derivativesIn silico ADME PredictionEvaluation of physicochemical properties for drug-likeness. imist.ma imist.ma
Novel 6-nitroquinoxaline-2,3-dione derivativesCytotoxicityShowed antiproliferative and cytotoxic effects on A549, HeLa, and HFF cell lines. imist.ma imist.ma
2-Chloro-6-(ethylamino)-4-nitrophenol (related structure)ToxicokineticsRapidly absorbed after oral administration in rats, with the majority excreted within 24 hours. industrialchemicals.gov.au industrialchemicals.gov.au
2-Chloro-6-(ethylamino)-4-nitrophenol (related structure)Repeated Dose ToxicityA 90-day study in rats established a No Observed Effect Level (NOEL). industrialchemicals.gov.au industrialchemicals.gov.au

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.